Dual CK1δ/CHK1 Inhibition Potency Compared to Prototypical Single-Target Inhibitors D4476 and LY2603618
MRT00033659 exhibits balanced dual inhibition of CK1δ (IC50 = 0.9 µM) and CHK1 (IC50 = 0.23 µM), whereas the CK1 reference inhibitor D4476 shows CK1δ IC50 of 0.3 µM but no reported CHK1 activity, and the CHK1 reference inhibitor LY2603618 shows CHK1 IC50 of 0.007 µM but negligible CK1δ activity [1]. The dual-target engagement by MRT00033659 is unique among commercially available CK1 and CHK1 probes.
| Evidence Dimension | Kinase inhibition potency (IC50) |
|---|---|
| Target Compound Data | CK1δ IC50 = 0.9 µM; CHK1 IC50 = 0.23 µM |
| Comparator Or Baseline | D4476: CK1δ IC50 ≈ 0.3 µM, CHK1 not reported; LY2603618: CHK1 IC50 = 0.007 µM, CK1δ not reported |
| Quantified Difference | MRT00033659 is the only compound with sub-micromolar activity against both targets simultaneously |
| Conditions | Biochemical kinase inhibition assays (vendor-validated protocols) |
Why This Matters
Procurement of MRT00033659 eliminates the need to combine separate CK1 and CHK1 inhibitors to achieve dual-pathway modulation, reducing experimental variables and cost.
- [1] MedChemExpress. MRT00033659 Product Datasheet. CK1δ IC50 = 0.9 µM, CHK1 IC50 = 0.23 µM. View Source
